![molecular formula C10H13ClFNO B1440248 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride CAS No. 1197529-20-6](/img/structure/B1440248.png)
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Overview
Description
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a chemical compound with the molecular formula C10H13ClFNO . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Scientific Research Applications
Crystallographic Studies
Studies have explored the crystal structures of compounds similar to 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride. For instance, Blanco et al. (2012) analyzed the isomorphism and isostructural properties of related compounds, revealing insights into molecular conformations and intermolecular interactions (Blanco et al., 2012).
Synthesis and Development
Bunce et al. (2004) applied tandem reduction-reductive amination reactions for synthesizing related benzoxazepines, providing a framework for the development of similar compounds (Bunce et al., 2004). Naganathan et al. (2015) reported on the scalable synthesis of benzoxazepine-containing kinase inhibitors, highlighting the relevance of such compounds in medicinal chemistry (Naganathan et al., 2015).
Supramolecular Structures
The work by Acosta et al. (2009) on the structure of 4-hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its analogues sheds light on supramolecular structures and hydrogen bonding patterns, relevant to the understanding of 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride (Acosta et al., 2009).
Pharmacological Applications
Espinosa et al. (2005) explored the antitumoral properties of benzannelated seven-membered 5-fluorouracil derivatives, which may include compounds structurally related to 7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride, indicating potential applications in cancer treatment (Espinosa et al., 2005).
Safety and Hazards
properties
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYCSDWPLQFWAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)F)OC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride | |
CAS RN |
1197529-20-6 | |
Record name | 7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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